molecular formula C12H10ClN3O B8333978 4-chloro-1-(2-hydroxyethyl)-1H-imidazo[4,5-c]quinoline

4-chloro-1-(2-hydroxyethyl)-1H-imidazo[4,5-c]quinoline

Cat. No. B8333978
M. Wt: 247.68 g/mol
InChI Key: VMLJQFROKYEXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-(2-hydroxyethyl)-1H-imidazo[4,5-c]quinoline is a useful research compound. Its molecular formula is C12H10ClN3O and its molecular weight is 247.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

2-(4-chloroimidazo[4,5-c]quinolin-1-yl)ethanol

InChI

InChI=1S/C12H10ClN3O/c13-12-10-11(16(5-6-17)7-14-10)8-3-1-2-4-9(8)15-12/h1-4,7,17H,5-6H2

InChI Key

VMLJQFROKYEXBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=N2)Cl)N=CN3CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 25.3 g (0.072 mole) of 1-(2-benzoyloxyethyl)-4-chloro-1H-imidazo[4,5-c]quinoline (from Example 120) and 500 ml of 10% ammonia in methanol was stirred at about 20° C. for three days, and was filtered and then evaporated to low volume. The slurry was mixed with diethyl ether, and the solid was separated by filtration, washed with ether and recrystallized from methanol to provide white crystals of 4-chloro-1-(2-hydroxyethyl)-1H-imidazo[4,5-c]quinoline, m.p. 185°-187° C. Analysis: Calculated for C12H10ClN3O: %C, 58.2; %H, 4.1; %N, 17.0; Found: %C, 58.0; %H, 4.0; %N, 17.3.
Name
1-(2-benzoyloxyethyl)-4-chloro-1H-imidazo[4,5-c]quinoline
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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